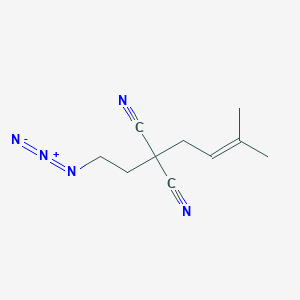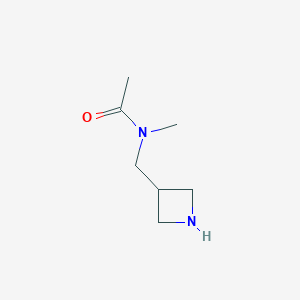![molecular formula C15H21N3 B12589665 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] CAS No. 646055-87-0](/img/structure/B12589665.png)
1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 10421899” is a chemical entity registered in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. The compound’s molecular formula and structure contribute to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 10421899” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of compound “CID 10421899” is scaled up using optimized processes. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of catalysts and advanced purification techniques is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 10421899” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, which influence the reaction pathways and products formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert the compound into its oxidized form.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halides or acids, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted compounds with different functional groups.
Scientific Research Applications
Compound “CID 10421899” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of compound “CID 10421899” involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, or changes in cellular signaling pathways.
Comparison with Similar Compounds
Compound “CID 10421899” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares structural features that make it effective in substitution reactions.
Compound C: Exhibits comparable biological activity and is used in similar research applications.
The uniqueness of compound “CID 10421899” lies in its specific combination of functional groups and reactivity, which make it suitable for a wide range of applications.
Properties
CAS No. |
646055-87-0 |
|---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
1'-pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C15H21N3/c1-2-14(11-16-6-1)17-9-5-15(12-17)10-13-3-7-18(15)8-4-13/h1-2,6,11,13H,3-5,7-10,12H2 |
InChI Key |
RHQJWLPJMQCJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC23CCN(C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Pyridinamine, 3-[(2-methyl-1-naphthalenyl)methoxy]-](/img/structure/B12589627.png)
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]pyridine](/img/structure/B12589631.png)




germane](/img/structure/B12589670.png)
